molecular formula C12H16IN B1336839 1-(4-Iodobenzyl)piperidine CAS No. 651022-26-3

1-(4-Iodobenzyl)piperidine

Cat. No. B1336839
M. Wt: 301.17 g/mol
InChI Key: UBTQOFNYBSZILI-UHFFFAOYSA-N
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Description

The compound 1-(4-Iodobenzyl)piperidine is a chemical structure that is part of a family of compounds with potential applications in medicinal chemistry. The related compounds have been studied for their potential as chemotherapeutic agents, sigma-1 receptor ligands, and kinase inhibitors, among other uses. These compounds often feature a piperidine or piperazine ring substituted with various functional groups, which can significantly alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a three-step synthesis process for a key intermediate in the synthesis of Crizotinib, which includes a piperidine ring, has been reported . This process involves nucleophilic aromatic substitution, hydrogenation, and iodination steps. Another study describes the synthesis of a novel compound with a piperidin-4-one structure, which was achieved by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with a chlorinated pyridine derivative . Additionally, radioiodination techniques have been developed for compounds with a piperidine or piperazine ring, which are important for creating sigma-1 receptor ligands .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Iodobenzyl)piperidine has been extensively studied using various spectroscopic and theoretical methods. For example, crystallographic analysis has revealed the conformational differences in arylmethyl piperidine carbothioimidates and the impact of substituents on intermolecular interactions . Density Functional Theory (DFT) has been employed to determine optimized geometrical parameters and vibrational assignments for benzyl piperidine derivatives . The piperidine ring in these compounds often adopts a chair conformation, which can influence the overall molecular geometry and reactivity .

Chemical Reactions Analysis

The chemical reactivity of benzyl piperidine derivatives has been investigated through studies on their spectroscopic properties and molecular docking. The reactivity sites have been identified using Molecular Electrostatic Potential (MEP) energy surfaces and Fukui function descriptors . The compounds' ability to form stable complexes with biological targets, such as enzymes and receptors, has been demonstrated through molecular docking studies, suggesting potential inhibitory activities against various biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl piperidine derivatives are closely related to their molecular structure. Spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and NMR have been used to characterize these compounds . The presence of different substituents can influence properties such as solubility, melting point, and stability. Theoretical calculations have provided insights into the thermodynamic parameters, charge distribution, and non-linear optical (NLO) properties of these compounds . The piperidine ring's conformation and the nature of the substituents play a crucial role in determining the compounds' physical and chemical behaviors.

Scientific Research Applications

Radiochemical Synthesis and Imaging Applications

  • 1-(4-Iodobenzyl)piperidine derivatives have been used to prepare sigma-1 receptor ligands via radiochemical synthesis. A study by Sadeghzadeh et al. (2014) demonstrated the preparation of radioiodinated 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine with significant efficiency, offering potential applications in imaging and receptor studies (Sadeghzadeh et al., 2014).

Crystal Structure and Bioactivity

  • Xue Si-jia (2011) synthesized a novel 1-(4-Methylbenzyl)piperidin-4-one derivative, providing insights into its crystal structure and potential bioactivity. This research contributes to understanding the molecular properties of piperidine derivatives, including 1-(4-Iodobenzyl)piperidine (Xue Si-jia, 2011).

Potential as Imaging Agents

  • Chen et al. (2010) reported the synthesis and evaluation of a radioiodinated spiropiperidine ligand as a potential imaging agent for σ1 receptors, demonstrating the relevance of piperidine derivatives in diagnostic imaging (Chen et al., 2010).

Pharmacological Properties

  • Tacke et al. (2003) explored the pharmacological properties of sila-analogues of selective σ ligands of the Spiro[indane-1,4‘-piperidine] type, which relates to the study of 1-(4-Iodobenzyl)piperidine in pharmacological research (Tacke et al., 2003).

Molecular Docking Analysis

  • Al-Mutairi et al. (2021) conducted a molecular docking analysis of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, contributing to the understanding of the molecular interactions and potential therapeutic applications of piperidine derivatives (Al-Mutairi et al., 2021).

Tumor Imaging Tracer Development

  • Sadeghzadeh et al. (2017) investigated the radioiodination and preclinical evaluation of 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine as a breast tumor imaging tracer, emphasizing its potential in cancer diagnosis (Sadeghzadeh et al., 2017).

Anti-HIV-1 Activity

  • Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, highlighting the therapeutic potential of piperidine derivatives in viral infections (Imamura et al., 2006).

Safety And Hazards

1-(4-Iodobenzyl)piperidine is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-[(4-iodophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQOFNYBSZILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428760
Record name 1-(4-Iodobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodobenzyl)piperidine

CAS RN

651022-26-3
Record name 1-(4-Iodobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Iodobenzyl)piperidine
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Synthesis routes and methods I

Procedure details

Prepared analogously to Example 1.1 c. from 4-iodobenzyl bromide and piperidine. Yield: 0.85 g (67% of theory); C12H16IN (M=301.17); calc.: molecular ion peak (M+H)+: 322; found: molecular ion peak (M+H)+: 302; Rf value: 0.55 (silica gel, dichloromethane/ethanol (20:1)).
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Synthesis routes and methods II

Procedure details

To a mixture of 0.31 g of piperidine (3.6 mmol) and 0.47 g of N,N-diisopropylethylamine 3.6 mmol) in 10 mL of dichloromethane was added 0.90 g of 4-iodobenzylbromide (3 mmol). The mixture was allowed to stir for 16 h and partitioned between 50 mL of EtOAc and 50 mL of water. The layers were separated and the EtOAc was washed with 25 mL of brine, dried (MgSO4) and concentrated in vacuo to give 0.90 g of 4-(N-piperidinylmethyl)iodobenzene. The product was used without further purification.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S De Bruyne, TL Boos, L Wyffels… - Journal of Labelled …, 2009 - Wiley Online Library
Dopamine transporter (DAT) neuroimaging is a useful tool in Parkinson's disease diagnosis, staging and follow‐up providing information on the integrity of the dopaminergic …
S De Bruyne, L Wyffels, TL Boos, S Staelens… - Nuclear medicine and …, 2010 - Elsevier
INTRODUCTION: P-glycoprotein (P-gp) is an energy-dependent transporter that contributes to the efflux of a wide range of xenobiotics at the blood–brain barrier playing a role in drug-…
Number of citations: 9 www.sciencedirect.com
S De Bruyne, L Wyffels, P Blanckaert, K Rice, T Boos… - 2008 - Soc Nuclear Med
1216 Objectives: The aim of this study was to evaluate the usefulness of [ 123I ]-(4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine ([ 123 I]-(1)) as an in vivo tracer for …
Number of citations: 0 jnm.snmjournals.org
E Greiner, T Prisinzano, EM Johnson… - Journal of medicinal …, 2003 - ACS Publications
A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines were examined for their ability to bind to the dopamine transporter (DAT), the serotonin transporter (SERT), and …
Number of citations: 22 pubs.acs.org
S DE BRUYNE, L Wyffels, K Rice, T Boos… - 2008 World Molecular …, 2008 - biblio.ugent.be
Influence of cyclosporin A on the SPECT scan of [123I]-(4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-Iodobenzyl)piperidine Universiteit Gent Add publications Lists Sign in Academic Bibliography Search 200 years of …
Number of citations: 0 biblio.ugent.be
F Zeng, Z Yin, J Chen, X Nie, P Lin, T Lu, M Wang… - Molecules, 2019 - mdpi.com
To obtain α-glucosidase inhibitors with high activity, 19 NB-DNJDs (N-benzyl-deoxynojirimycin derivatives) were designed and synthesized. The results indicated that the 19 NB-DNJDs …
Number of citations: 9 www.mdpi.com
AAS Tavares, NK Jobson, D Dewar… - Nuclear medicine and …, 2011 - Elsevier
INTRODUCTION: 123 I-NKJ64, a reboxetine analogue, is currently under development as a potential novel single photon emission computed tomography radiotracer for imaging the …
Number of citations: 2 www.sciencedirect.com
M Ahmadi, S Bacot, C Poillot, MD Desruet… - Radiochimica …, 2014 - degruyter.com
Mono-and poly- iodinated peptides form frequently during radioiodination procedures. However, the formation of a single species in its mono-iodinated form is essential for quantitative …
Number of citations: 2 www.degruyter.com
S De Bruyne - 2009 - biblio.ugent.be
SPECT and PET are non-invasive imaging techniques in which radiotracers are used to study biochemical and physiological functions in the living brain. In vivo brain map** with PET …
Number of citations: 5 biblio.ugent.be
PEB Vaissier, MC Goorden… - Journal of Nuclear …, 2012 - Soc Nuclear Med
Small-animal SPECT systems with stationary detectors and focusing multiple pinholes can achieve excellent resolution–sensitivity trade-offs. These systems are able to perform fast total…
Number of citations: 49 jnm.snmjournals.org

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